2-Chloro-4-iodo-1H-indole-3-carbaldehyde
Overview
Description
2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by the presence of chlorine and iodine atoms on the indole ring. Indoles are a significant class of heterocyclic compounds known for their biological and pharmaceutical importance
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, leading to downstream effects that can impact cell biology .
Result of Action
Indole derivatives are known to have various biologically vital properties and can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Such factors can significantly impact the effectiveness of indole derivatives .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-iodo-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes and proteins, facilitating the formation of Schiff bases and other covalent modifications. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage . Additionally, it can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and metabolic flux . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, forming covalent adducts that can alter their function . This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its biological activity can change over time, with prolonged exposure leading to increased cellular stress and potential cytotoxicity . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing significant toxicity . These findings underscore the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, which plays a role in cellular redox balance and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the mitochondria and nucleus, where it can interact with mitochondrial enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of this compound is essential for its role in modulating cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde typically involves the halogenation of indole derivatives. One common method is the direct halogenation of 1H-indole-3-carbaldehyde using chlorine and iodine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various indole derivatives, such as 2-chloro-4-iodo-1H-indole-3-carboxylic acid (from oxidation), 2-chloro-4-iodo-1H-indole-3-ol (from reduction), and 2-chloro-4-iodo-1H-indole-3-amine (from substitution).
Scientific Research Applications
2-Chloro-4-iodo-1H-indole-3-carbaldehyde has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules. Its halogenated structure makes it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Indole derivatives are known for their biological activity, and this compound is no exception. It has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Its use in the chemical industry includes the development of new materials and catalysts, as well as its incorporation into pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Iodo-1H-indole-3-carbaldehyde
2-Chloro-1H-indole-3-carbaldehyde
2-Chloro-4-iodo-1H-indole-3-carboxylic acid
Uniqueness: 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and iodine atoms on the indole ring, which provides it with distinct chemical and biological properties compared to its analogs
Biological Activity
2-Chloro-4-iodo-1H-indole-3-carbaldehyde (CAS No. 1203898-06-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique indole structure that contributes to its biological activity. The presence of chlorine and iodine atoms in the structure enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Bacillus subtilis | 3.0 |
Pseudomonas aeruginosa | 12.5 |
The compound exhibited a particularly low MIC against Staphylococcus aureus, indicating its potential as an effective antibacterial agent .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The halogen substituents may enhance binding affinity to bacterial enzymes, leading to inhibition of growth.
Study on Antibacterial Efficacy
In a recent study, the efficacy of this compound was evaluated against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated bactericidal activity at higher concentrations, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Assessment
Another research focused on the cytotoxic effects of the compound on human cell lines. The findings suggested that while the compound is effective against bacterial cells, it exhibits selective toxicity towards cancer cells, indicating potential applications in cancer therapy .
Research Findings and Implications
The diverse biological activities associated with this compound suggest its potential use in pharmaceuticals. Its ability to combat resistant bacterial strains and selectively target cancer cells positions it as a valuable compound in drug development.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antibacterial | Effective against Gram-positive/negative bacteria |
Cytotoxic | Selective toxicity towards cancer cells |
Mechanism | Disruption of cell wall synthesis |
Properties
IUPAC Name |
2-chloro-4-iodo-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-9-5(4-13)8-6(11)2-1-3-7(8)12-9/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRVYKQFLZVDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=C(N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267724 | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-06-9 | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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